molecular formula C11H8ClNO4 B8655510 Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B8655510
M. Wt: 253.64 g/mol
InChI Key: FQWGALBWNZVLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C11H8ClNO4 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C11H8ClNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3

InChI Key

FQWGALBWNZVLEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloroisatin, compound VIII, (10.0 g, 55.07 mmol) in anhydrous N,N-dimethylformamide (100 ml) potassium carbonate (9.87 g, 71.59 mmol) was added portionwise at 0-5° C. After stirring at 0-5° C. for further 10 minutes and at ambient temperature for one additional hour methyl bromoacetate (8.25 ml, 60.58 mmol) was added dropwise at such a rate that the internal temperature did not exceed 35° C. The resulting orange suspension was allowed to stir at ambient temperature overnight. Water was added (350 ml) and the product was extracted with ethyl acetate (5×100 ml). The combined organic extracts were washed with brine (100 ml), dried (MgSO4) and evaporated under reduced pressure to give the title compound (10.83 g, 76%) as orange solid (HPLC purity 98%). MS (ESI+): 254.1; MS (ESI−): 252.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound VIII
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.